Gsk 1562590

UT receptor radioligand binding species ortholog

GSK 1562590 (CAS 1003877-55-1), also available as the hydrochloride salt GSK 1562590 hydrochloride (CAS 1003878-07-6), is a small-molecule antagonist of the urotensin-II (U-II) receptor (UT), a Gq/11-protein-coupled receptor involved in cardiovascular regulation, renal function, and neuromodulation. Developed by GlaxoSmithKline, this compound exhibits high affinity across mammalian species with pKi values ranging from 9.14 to 9.66, displays >100-fold selectivity for UT over 87 distinct mammalian GPCRs, ion channels, enzymes, and neurotransmitter transporters, and demonstrates oral activity in vivo.

Molecular Formula C30H30Cl2N4O4
Molecular Weight 581.5 g/mol
CAS No. 1003877-55-1
Cat. No. B1649467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGsk 1562590
CAS1003877-55-1
Synonyms4'-(1-(((6,7-dichloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl)(methyl)amino)-2-(1-pyrrolidinyl)ethyl)-3-biphenylcarboxamide
GSK 1562590
GSK-1562590
GSK1562590
Molecular FormulaC30H30Cl2N4O4
Molecular Weight581.5 g/mol
Structural Identifiers
SMILESCN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC(=CC=C3)C(=O)N)C(=O)CN4C(=O)COC5=CC(=C(C=C54)Cl)Cl
InChIInChI=1S/C30H30Cl2N4O4/c1-34(28(37)17-36-25-14-23(31)24(32)15-27(25)40-18-29(36)38)26(16-35-11-2-3-12-35)20-9-7-19(8-10-20)21-5-4-6-22(13-21)30(33)39/h4-10,13-15,26H,2-3,11-12,16-18H2,1H3,(H2,33,39)/t26-/m0/s1
InChIKeyQDUMEBKFKOODFN-SANMLTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

GSK 1562590 (CAS 1003877-55-1): High-Affinity Urotensin-II Receptor Antagonist for Cardiovascular and Neuroscience Research


GSK 1562590 (CAS 1003877-55-1), also available as the hydrochloride salt GSK 1562590 hydrochloride (CAS 1003878-07-6), is a small-molecule antagonist of the urotensin-II (U-II) receptor (UT), a Gq/11-protein-coupled receptor involved in cardiovascular regulation, renal function, and neuromodulation [1]. Developed by GlaxoSmithKline, this compound exhibits high affinity across mammalian species with pKi values ranging from 9.14 to 9.66, displays >100-fold selectivity for UT over 87 distinct mammalian GPCRs, ion channels, enzymes, and neurotransmitter transporters, and demonstrates oral activity in vivo . Its most distinguishing pharmacological feature is slowly dissociating, insurmountable antagonism, which confers prolonged pharmacodynamic activity ex vivo and in vivo relative to competitive UT antagonists [1].

Why GSK 1562590 Cannot Be Substituted with Other Urotensin-II Receptor Antagonists


The urotensin-II receptor (UT) antagonist landscape is heterogeneous, with marked differences in species cross-reactivity, functional antagonism mechanism, and pharmacodynamic duration. Palosuran, an early UT antagonist, exhibits primate-selective affinity (Ki ≈ 4-5 nM) but negligible activity at rodent and feline UT isoforms (Ki > 1 μM) and suffers from a 392- to 690-fold loss in functional activity in intact vascular tissues [1]. Urantide, a peptide antagonist, demonstrates partial agonism in certain functional assays, confounding its use as a pure antagonist [2]. Even within the GSK chemotype, GSK1440115 shows competitive, reversible antagonism that is fully washed out in tissue preparations, whereas GSK1562590 exhibits insurmountable antagonism with sustained target residence time that resists washout and maintains inhibition for ≥24 hours ex vivo [3]. These mechanistic and pharmacological distinctions preclude generic substitution; selection of GSK1562590 is warranted specifically when experimental design requires high pan-species affinity, durable UT blockade, and absence of residual agonism.

GSK 1562590 Differential Evidence: Quantified Advantages Over Comparator UT Antagonists


Pan-Species High Affinity: GSK 1562590 vs. GSK1440115 Receptor Binding Comparison

GSK1562590 demonstrates substantially higher binding affinity for mammalian UT orthologs compared to the structurally related GSK antagonist GSK1440115. Across five species (mouse, rat, cat, monkey, human), GSK1562590 exhibits pKi values of 9.14-9.66, whereas GSK1440115 shows pKi values of 7.34-8.64 [1]. The relative affinity difference ranges from 5-fold (human recombinant) to 101-fold (mouse recombinant) [2]. Both compounds were evaluated under identical experimental conditions using [125I]hU-II radioligand displacement in recombinant cell membranes [1].

UT receptor radioligand binding species ortholog pKi

Insurmountable Antagonism and Sustained Target Residence Time: GSK 1562590 vs. GSK1440115 Functional Differentiation

GSK1562590 exhibits insurmountable antagonism in rat, cat, and hUT transgenic mouse isolated arteries, meaning that increasing concentrations of agonist (hU-II) cannot fully overcome the blockade—a property absent in the competitive antagonist GSK1440115 [1]. Critically, the antagonistic effects of GSK1440115 were fully reversible upon washout in rat isolated aorta, whereas the effects of GSK1562590 could not be reversed by washout [1]. Binding dissociation of GSK1562590 was considerably slower at rat UT compared to monkey UT, confirming species-dependent residence time [2]. In ex vivo studies, GSK1562590 inhibited hU-II-induced contraction of rat aorta for at least 24 hours following dosing, while GSK1440115 effects were not sustained [1].

insurmountable antagonism residence time washout resistance functional pharmacology isolated artery

Cross-Species Functional Potency: GSK 1562590 vs. Palosuran in Rodent Models

Palosuran, a first-generation UT antagonist, exhibits primate-selective binding with Ki values of 4-5 nM for human and monkey UT but lacks appreciable affinity for rodent and feline UT isoforms (Ki > 1 μM) [1]. This species selectivity renders palosuran unsuitable for rodent-based in vivo pharmacology. In contrast, GSK1562590 demonstrates high affinity and functional potency across all major mammalian species, including robust activity in rat (pKi = 9.66; pKb = 8.93-10.12 in rat isolated aorta) and mouse (pKi = 9.34) [2]. Palosuran also suffers from a 392- to 690-fold reduction in functional activity in intact vascular tissues compared to its membrane binding affinity, a phenomenon not observed with GSK1562590 [1].

species selectivity rodent model functional activity vascular tissue

Inverse Agonism and Functional Selectivity: GSK 1562590 vs. Urantide in Label-Free DMR Assays

In dynamic mass redistribution (DMR) assays using HEK293 cells stably expressing human UT, GSK1562590 exhibits inverse agonism, reducing baseline signaling below the unstimulated state, whereas urantide demonstrates partial agonism, increasing signaling in the absence of agonist [1]. Both compounds show comparable IC50 values in calcium mobilization assays, but their functional profiles diverge substantially in the label-free DMR format which captures integrated cellular responses [1]. Inverse agonism indicates that GSK1562590 can suppress constitutive UT receptor activity, a property relevant to pathological conditions where UT may be tonically active. Partial agonism in urantide complicates its use as a pure antagonist and may confound interpretation of experimental results [2].

inverse agonism functional selectivity label-free assay DMR constitutive activity

Broad-Spectrum Selectivity Profile: GSK 1562590 vs. 87 Off-Targets

GSK1562590 was profiled against a comprehensive panel of 87 distinct mammalian GPCRs, enzymes, ion channels, and neurotransmitter transporters. The compound exhibited >100-fold selectivity for UT versus all 87 off-targets tested, a selectivity window comparable to GSK1440115 under identical screening conditions [1]. This broad selectivity profile distinguishes GSK1562590 from earlier UT ligands that suffered from limited selectivity and/or intrinsic activity issues that constrained their utility for investigating U-II pathophysiology . The >100-fold selectivity margin provides confidence that observed pharmacological effects are UT-mediated rather than arising from off-target interactions.

selectivity off-target GPCR panel safety pharmacology

Differential G Protein Pathway Antagonism: GSK 1562590 vs. Palosuran and Urantide in BRET Assays

In a recent Nature Communications study evaluating UT antagonists in cerebral vasospasm models, GSK1562590, palosuran, and urantide were compared across multiple UT signaling pathways using BRET biosensors in HEK293 cells expressing hUT [1]. At 10 μM, GSK1562590 demonstrated robust antagonism of UII-induced activation of Gi family members (Gαi1, Gαi2, Gαi3, Gαz), Gq pathway (BRET and IP1 production), Go family members (GoA, GoB), and β-arrestin recruitment (β-arrestin 1 and 2) [1]. Palosuran and urantide exhibited distinct pathway-specific profiles, with differential effects on G protein versus β-arrestin signaling [1]. In the in vivo cerebral vasospasm model, intracisternal injection of GSK1562590 significantly improved lumen area/wall thickness ratio in the middle cerebral artery following subarachnoid hemorrhage (P < 0.001 vs. aCSF + SAH condition) [1].

biased signaling G protein β-arrestin BRET pathway selectivity

Optimal Research Applications for GSK 1562590 Based on Quantified Differential Evidence


Rodent-Based Cardiovascular Pharmacology Studies Requiring Sustained UT Blockade

For in vivo cardiovascular studies in rats or mice—the predominant species for hypertension, heart failure, and vascular remodeling research—GSK1562590 is uniquely suited among non-peptide UT antagonists. Palosuran lacks functional activity in rodent tissues (Ki > 1 μM), and GSK1440115, while active, exhibits competitive, washout-reversible antagonism without sustained target coverage [1]. GSK1562590 provides high rodent affinity (rat pKi = 9.66; mouse pKi = 9.34), insurmountable functional antagonism (rat pKb = 8.93-10.12), and 24-hour ex vivo efficacy following single dosing [1]. This profile enables once-daily oral dosing regimens in chronic rodent models while maintaining consistent UT blockade throughout the study period, a capability not achievable with alternative UT antagonists [2].

UT Receptor Signaling Studies Requiring Clean Antagonism Without Intrinsic Activity

When investigating UT-mediated G protein and β-arrestin signaling pathways, GSK1562590 serves as a control compound that provides broad antagonism across all tested signaling cascades without partial agonism. Unlike urantide, which exhibits partial agonism in DMR assays that can confound interpretation of agonist-independent signaling [1], GSK1562590 demonstrates inverse agonism—actively reducing baseline signaling below unstimulated control levels [1]. In BRET-based pathway profiling, GSK1562590 antagonizes Gi, Gq, Go, and β-arrestin pathways at 10 μM, providing a reference profile against which biased ligands can be compared [2]. This clean pharmacological profile makes GSK1562590 the preferred UT antagonist for detailed signaling studies where absence of confounding intrinsic activity is critical.

Preclinical Studies Requiring Cross-Species Translation and Oral Bioavailability

For drug discovery programs requiring validation of UT target engagement across multiple preclinical species, GSK1562590 offers consistent high affinity across mouse, rat, cat, monkey, and human UT orthologs (pKi 9.14-9.66) [1]. This pan-species activity profile contrasts sharply with palosuran's primate-restricted affinity and enables seamless translation from rodent efficacy models to higher-species safety pharmacology [2]. GSK1562590 is orally active, inhibiting hU-II-induced systemic pressor responses in anesthetized cats at a 10-fold lower dose than GSK1440115 [1]. The combination of pan-species activity, oral bioavailability, and sustained target residence time positions GSK1562590 as the tool compound of choice for translational UT pharmacology spanning in vitro binding through in vivo efficacy studies [3].

Cerebral Vasospasm and Subarachnoid Hemorrhage Preclinical Models

In rat models of subarachnoid hemorrhage (SAH)-induced cerebral vasospasm, GSK1562590 has demonstrated statistically significant improvement in vascular outcomes. Intracisternal injection of GSK1562590 significantly improved middle cerebral artery lumen area/wall thickness ratio (P < 0.001 vs. aCSF + SAH control; n = 6/condition) [1]. This in vivo efficacy aligns with its broad pathway antagonism profile across Gi, Gq, Go, and β-arrestin signaling [1]. For researchers investigating UT's role in neurovascular pathology or evaluating UT antagonists for cerebral vasospasm indications, GSK1562590 represents a validated tool compound with published positive outcomes in relevant disease models [1].

Quote Request

Request a Quote for Gsk 1562590

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.